tert-butyl(2S)-2-amino-3-(naphthalen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a naphthyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate, naphthalene-2-carboxaldehyde, and an appropriate amine source.
Formation of the Intermediate: The intermediate is formed through a series of reactions, including aldol condensation and reduction.
Final Product Formation: The final product is obtained by esterification and purification processes.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the naphthyl ring or the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: It serves as a precursor or intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is employed in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
tert-Butyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthyl group.
tert-Butyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate: Contains a methoxy-substituted phenyl group.
tert-Butyl (2S)-2-amino-3-(4-chlorophenyl)propanoate: Features a chloro-substituted phenyl group.
Uniqueness: tert-Butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different aromatic substituents.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)15(18)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11,18H2,1-3H3/t15-/m0/s1 |
InChI Key |
WVVNNENVWJBNNG-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.